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molecular formula C12H12N2 B101879 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine CAS No. 18528-78-4

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No. B101879
M. Wt: 184.24 g/mol
InChI Key: GYSCQDBTSDBCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130228

Procedure details

Anthranilonitrile (5.0 g, 42.3 mmol), cyclopentanone (4.1 g, 46.7 mmol), boron trifluoride diethyl etherate (1M, 10 ml, 81.8mmol) were treated according to the general procedure to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:10]1(=O)[CH2:14][CH2:13][CH2:12][CH2:11]1.B(F)(F)F.CCOCC>>[NH2:9][C:1]1[C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[N:4]=[C:11]2[CH2:12][CH2:13][CH2:14][C:10]=12 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)#N
Name
Quantity
4.1 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(=NC=3C=CC=CC13)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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